Cyclopenta[d]imidazole-2,4(1H,3H)-dithione
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Overview
Description
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione is a heterocyclic compound that features a unique structure combining a cyclopentane ring with an imidazole ring and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[d]imidazole-2,4(1H,3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired imidazole ring structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopenta[d]imidazole-2,4(1H,3H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure but lacking the cyclopentane ring and sulfur atoms.
Benzimidazole: Contains a fused benzene ring with the imidazole ring, offering different chemical properties and applications.
Thiazole: Another sulfur-containing heterocycle with distinct reactivity and applications.
Uniqueness
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione is unique due to its combination of a cyclopentane ring, imidazole ring, and two sulfur atoms. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H4N2S2 |
---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
1,3-dihydrocyclopenta[d]imidazole-2,4-dithione |
InChI |
InChI=1S/C6H4N2S2/c9-4-2-1-3-5(4)8-6(10)7-3/h1-2H,(H2,7,8,10) |
InChI Key |
TWQWKLDIIYZKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)C2=C1NC(=S)N2 |
Origin of Product |
United States |
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